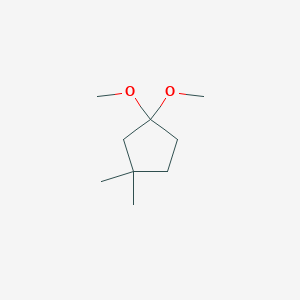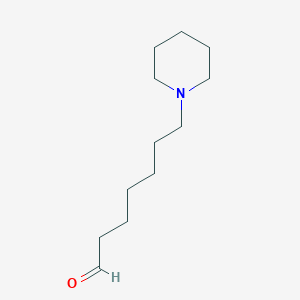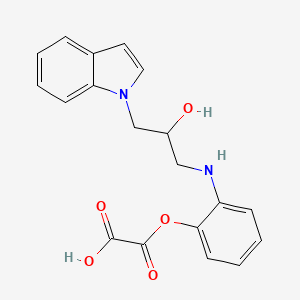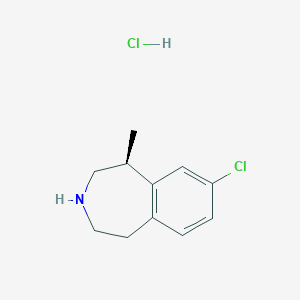
(S)-Lorcaserin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Lorcaserin Hydrochloride is a selective serotonin 2C receptor agonist used primarily as an anti-obesity agent. It is the (S)-enantiomer of Lorcaserin, which means it is the stereoisomer that rotates plane-polarized light in a specific direction. This compound is known for its ability to reduce appetite and promote weight loss by influencing serotonin levels in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lorcaserin Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This involves the cyclization of a substituted phenethylamine with a suitable reagent to form the benzazepine core.
Chiral Resolution: The racemic mixture of Lorcaserin is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Salt Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Cyclization: Using industrial reactors to perform the cyclization step efficiently.
Chiral Resolution at Scale: Employing large-scale chiral chromatography or enzymatic resolution methods.
Purification and Crystallization: Ensuring the final product is of pharmaceutical grade through rigorous purification and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
(S)-Lorcaserin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
(S)-Lorcaserin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists.
Biology: Researchers use it to study the effects of serotonin on appetite regulation and weight loss.
Medicine: It is investigated for its potential in treating obesity and related metabolic disorders.
Industry: It is used in the development of anti-obesity drugs and other therapeutic agents.
Mechanism of Action
(S)-Lorcaserin Hydrochloride exerts its effects by selectively activating serotonin 2C receptors in the brain. This activation leads to the release of neurotransmitters that reduce appetite and promote satiety. The molecular targets include the serotonin 2C receptors, and the pathways involved are related to the regulation of appetite and energy balance.
Comparison with Similar Compounds
Similar Compounds
Lorcaserin: The racemic mixture containing both ®- and (S)-enantiomers.
Fenfluramine: Another serotonin receptor agonist used for weight loss.
Phentermine: A stimulant that suppresses appetite.
Uniqueness
(S)-Lorcaserin Hydrochloride is unique due to its high selectivity for serotonin 2C receptors, which reduces the risk of side effects associated with non-selective serotonin receptor agonists. Its enantiomeric purity also contributes to its specific pharmacological profile, making it a valuable compound in the treatment of obesity.
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
ITIHHRMYZPNGRC-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CNCCC2=C1C=C(C=C2)Cl.Cl |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


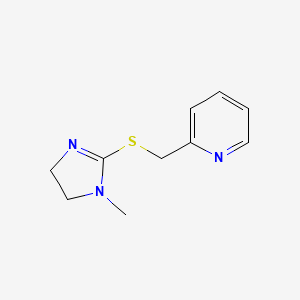
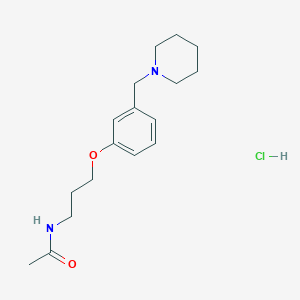
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
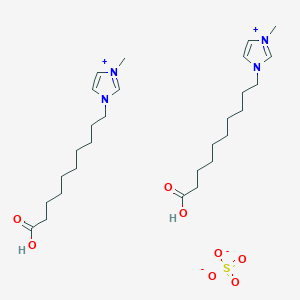
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
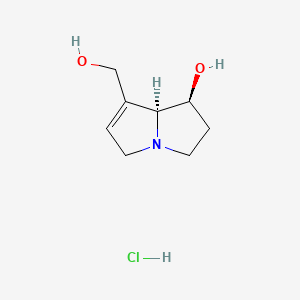
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)

![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
